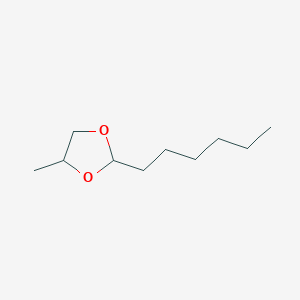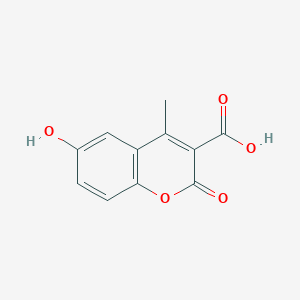
2,5-Dipropyltetrahydrofuran
Overview
Description
2,5-Dipropyltetrahydrofuran is an organic compound with the molecular formula C10H20O. It belongs to the class of tetrahydrofurans, which are saturated heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dipropyltetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of 1,6-dibromohexane with sodium ethoxide, followed by hydrogenation. Another method includes the use of palladium-catalyzed cycloisomerization of conjugated allenones .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of 1-furan-2-yl-hexan-3-ol in the presence of a platinum catalyst at elevated temperatures. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dipropyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is typically used.
Substitution: Nucleophiles such as sodium ethoxide or sodium hydride are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofurans.
Scientific Research Applications
2,5-Dipropyltetrahydrofuran has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile solvent and reaction medium for various chemical reactions due to its ability to dissolve a wide range of organic compounds.
Pharmaceuticals: It is used in the synthesis and purification of complex molecules in the pharmaceutical industry.
Analytical Techniques: It is employed as a solvent in various analytical techniques and chemical studies.
Industrial Applications: It is used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dipropyltetrahydrofuran involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants, thereby enhancing the efficiency of chemical reactions. Its unique chemical properties allow it to participate in various reaction mechanisms, including hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyltetrahydrofuran
- 2,5-Diethyltetrahydrofuran
- 2,5-Dibutyltetrahydrofuran
Uniqueness
Compared to similar compounds, 2,5-Dipropyltetrahydrofuran exhibits unique properties due to the presence of propyl groups. These groups enhance its solubility and reactivity, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,5-dipropyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-9-7-8-10(11-9)6-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOLYHMQTXRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(O1)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340550 | |
| Record name | 2,5-Dipropyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-62-9 | |
| Record name | 2,5-Dipropyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-](/img/structure/B3052659.png)


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)




![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)



![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)
